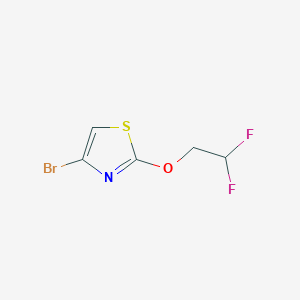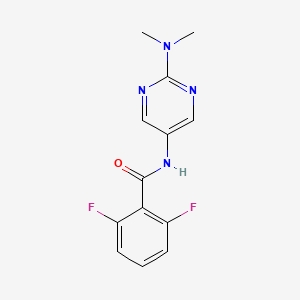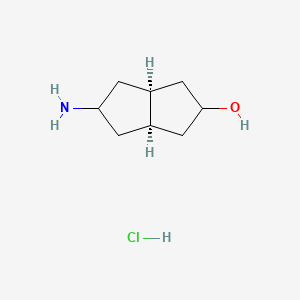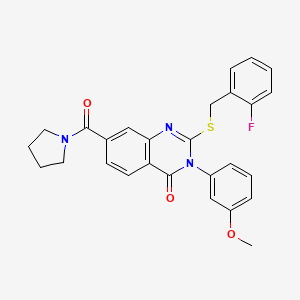
N-tridecylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tridecylbenzenesulfonamide (TDBS) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a surfactant that is commonly used as a detergent and wetting agent in various applications. TDBS has also been found to have significant biological activity, making it an important tool in biochemical research.
Mécanisme D'action
N-tridecylbenzenesulfonamide has been found to interact with cell membranes, altering their properties and affecting cellular function. It has been shown to disrupt lipid bilayers, leading to changes in membrane permeability and ion transport. This compound has also been found to interact with proteins, altering their conformation and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been found to affect the function of ion channels, leading to changes in cellular excitability. In addition, this compound has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-tridecylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for research. This compound is also stable and has a long shelf life, making it easy to store and use. However, this compound can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several potential future directions for research on N-tridecylbenzenesulfonamide. One area of interest is the development of new drugs and therapies based on the properties of this compound. Another area of interest is the study of this compound in biological systems, including its effects on cellular function and its potential as a tool for studying protein-protein interactions. Finally, there is potential for the development of new applications for this compound in areas such as nanotechnology and materials science.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a surfactant that is commonly used as a detergent and wetting agent in various applications. This compound has also been found to have significant biological activity, making it an important tool in biochemical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N-tridecylbenzenesulfonamide can be achieved through the reaction of tridecylamine and benzene sulfonic acid. The reaction is typically carried out in a solvent such as chloroform, and the product is purified through recrystallization. The resulting this compound is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-tridecylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to have significant biological activity, making it an important tool in biochemical research. This compound has been used in the study of protein-protein interactions, as well as in the development of new drugs and therapies.
Propriétés
IUPAC Name |
N-tridecylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-23(21,22)19-16-13-12-14-17-19/h12-14,16-17,20H,2-11,15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWVZGTXVVKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)




![1-[4-[4-(5-Fluoropyridin-3-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2757650.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone](/img/structure/B2757652.png)
![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)


![N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2757657.png)